molecular formula C47H52N2O10 B14797916 [6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

Cat. No.: B14797916
M. Wt: 804.9 g/mol
InChI Key: LQMHXQGEEUIVLB-ZMDWBYSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10455 involves the modification of arachidonoyl ethanolamide. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves esterification reactions and the use of specific reagents to achieve the desired fluorescent properties .

Industrial Production Methods

Industrial production methods for CAY10455 are not widely documented. The compound is typically produced in specialized laboratories and research facilities that have the capability to handle complex organic synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

CAY10455 undergoes esterase-mediated cleavage, which is a type of hydrolysis reaction. This reaction is crucial for its fluorescent properties inside cells .

Common Reagents and Conditions

The esterase-mediated cleavage of CAY10455 occurs under physiological conditions within cells. The presence of esterases, which are enzymes that catalyze the hydrolysis of ester bonds, is essential for this reaction .

Major Products Formed

The major product formed from the esterase-mediated cleavage of CAY10455 is a fluorescent compound that exhibits bright fluorescence at 530 nm .

Comparison with Similar Compounds

CAY10455 is unique due to its specific fluorescent properties and its ability to compete with anandamide for the same transporter. Similar compounds include:

CAY10455 stands out because it is non-fluorescent extracellularly but becomes highly fluorescent inside cells, making it a valuable tool for studying cellular uptake mechanisms .

Properties

Molecular Formula

C47H52N2O10

Molecular Weight

804.9 g/mol

IUPAC Name

[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

InChI

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8+,12-11+,15-14+,18-17+

InChI Key

LQMHXQGEEUIVLB-ZMDWBYSWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.